molecular formula C4H6N4S B13673130 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine

5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine

Cat. No.: B13673130
M. Wt: 142.19 g/mol
InChI Key: UTKJWBJGVXYNJB-UHFFFAOYSA-N
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Description

5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine typically involves condensation reactions. One common method is the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually performed in acetone at room temperature . The resulting thioethers can be further transformed into thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine involves its interaction with various molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

IUPAC Name

5,6-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine

InChI

InChI=1S/C4H6N4S/c5-3-6-4-8(7-3)1-2-9-4/h1-2H2,(H2,5,7)

InChI Key

UTKJWBJGVXYNJB-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=NN21)N

Origin of Product

United States

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